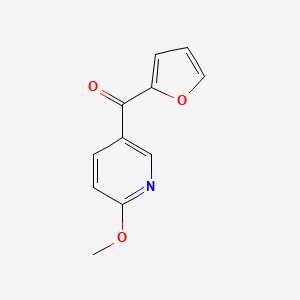

5-(2-Furoyl)-2-methoxypyridine

説明

Structure

3D Structure

特性

IUPAC Name |

furan-2-yl-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMUNJFKCHRNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642175 | |

| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-32-8 | |

| Record name | 2-Furanyl(6-methoxy-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 2 Furoyl 2 Methoxypyridine and Its Analogues

Retrosynthetic Analysis of the 5-(2-Furoyl)-2-methoxypyridine Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most logical disconnection is at the carbonyl carbon-pyridine C5 bond. This bond can be formed through a variety of coupling reactions, suggesting two primary retrosynthetic pathways.

Pathway A involves a disconnection that leads to a 2-furoyl electrophile and a 5-substituted-2-methoxypyridine nucleophile (or vice versa). This approach would typically involve a Grignard reagent, an organolithium species, or a transition metal-catalyzed cross-coupling reaction.

Pathway B suggests the formation of the furan (B31954) ring onto a pre-functionalized pyridine (B92270). This is generally a less common approach due to the complexities of furan synthesis.

A more detailed retrosynthetic analysis of Pathway A is shown below:

This analysis highlights the importance of preparing two key intermediates: a functionalized 2-furoyl species and a functionalized 2-methoxypyridine (B126380). The subsequent sections will delve into the synthetic routes for these crucial building blocks.

Established and Emerging Synthetic Routes to the 2-Furoyl Moiety

The 2-furoyl group is a common structural motif in many natural products and pharmaceuticals. Its synthesis typically starts from furan or furoic acid.

Direct acylation of furan is a primary method for introducing the 2-furoyl group. Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, is a classic approach. pharmaguideline.com However, the acid sensitivity of the furan ring can lead to polymerization and other side reactions. pharmaguideline.com To circumvent this, milder catalysts like phosphoric acid or boron trifluoride are often employed. pharmaguideline.com

Alternatively, lithiation of furan at the 2-position followed by reaction with a suitable electrophile, such as an acyl chloride or an aldehyde (which is then oxidized), provides a regioselective route to 2-substituted furans.

Recent advances in C-H activation and cross-coupling reactions have also provided new avenues for furan functionalization.

2-Furoic acid is a readily available starting material for the synthesis of various 2-furoyl intermediates. It can be converted to 2-furoyl chloride, a highly reactive acylating agent, by treatment with thionyl chloride or oxalyl chloride. wikipedia.orgguidechem.comguidechem.com 2-Furoyl chloride is a versatile intermediate used in the synthesis of numerous pharmaceuticals. wikipedia.org

Another important intermediate is 2-cyanofuran, which can be hydrolyzed to 2-furoic acid or used in other transformations. The synthesis of 2-furoyl diacylhydrazide derivatives has also been reported, starting from 5-substituted-2-furoic acids. researchgate.net These derivatives have shown interesting biological activities. researchgate.net

The table below summarizes some common methods for the synthesis of 2-furoyl intermediates.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Furan | Acyl halide, Lewis acid | 2-Acylfuran | pharmaguideline.com |

| Furan | n-BuLi, then electrophile | 2-Substituted furan | |

| 2-Furoic acid | Thionyl chloride | 2-Furoyl chloride | wikipedia.orgguidechem.comguidechem.com |

| 5-Substituted-2-furoic acid | Hydrazine, then acyl chloride | 5-Substituted-2-furoyl diacylhydrazide | researchgate.net |

Synthetic Approaches to 2-Methoxypyridine Scaffolds

The 2-methoxypyridine unit is another crucial component of the target molecule. Its synthesis often begins with halogenated pyridines, which serve as versatile handles for further functionalization.

5-Bromo-2-methoxypyridine (B44785) is a key intermediate in the synthesis of this compound. It can be prepared from 2,5-dibromopyridine (B19318) by selective nucleophilic substitution with sodium methoxide (B1231860). chemicalbook.com The reaction is typically carried out in methanol (B129727) at reflux. chemicalbook.com

An alternative route to functionalized 2-methoxypyridines involves the reaction of 2,6-dihalopyridines with sodium methoxide. nih.gov For instance, methyl 2,6-dichloropyridine-3-carboxylate reacts with sodium methoxide to yield the corresponding 2-methoxypyridine derivative. nih.gov

The bromine atom in 5-bromo-2-methoxypyridine can be readily displaced or used in various cross-coupling reactions. For example, it can undergo a bromine-magnesium exchange to form a Grignard reagent, which can then react with an electrophile. thieme-connect.com Suzuki cross-coupling reactions with arylboronic acids are also a common method for C-C bond formation at the 5-position of the pyridine ring. mdpi.com

The following table outlines synthetic routes to halogenated 2-methoxypyridine precursors.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2,5-Dibromopyridine | Sodium methoxide, Methanol | 5-Bromo-2-methoxypyridine | chemicalbook.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Methyl 2-methoxy-6-chloropyridine-3-carboxylate | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride, then Arylboronic acid, Pd(PPh₃)₄ | N-(5-Aryl-2-methylpyridin-3-yl)acetamide | mdpi.com |

Methoxypyridines can serve as "masked" pyridones in organic synthesis. nih.gov The methoxy (B1213986) group can be cleaved under specific conditions to reveal the corresponding pyridone. This strategy is particularly useful in the synthesis of complex alkaloids and other natural products. nih.gov The methoxy group deactivates the pyridine ring towards certain electrophilic reactions and can be removed at a later stage of the synthesis. nih.gov This approach has been successfully employed in the total synthesis of lycopodium (B1140326) alkaloids. nih.gov

Coupling Reactions for Assembly of the Target Compound

The construction of the this compound scaffold relies on key coupling reactions to form the essential bonds within the molecule.

The formation of the amide bond between the furan and pyridine rings is a critical step in the synthesis of this compound. This transformation typically involves the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com A common approach utilizes coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com

For instance, the mild combination of n-propanephosphonic acid anhydride (T3P) and pyridine has been shown to be effective for creating amide bonds with minimal epimerization, which is particularly important when dealing with substrates prone to racemization. nih.gov This method is robust and can be applied to a variety of substrates, including those with relatively low nucleophilicity, providing the desired amides in high yields. nih.gov

Another strategy involves the in situ formation of acyl fluorides, which can then react with amines at elevated temperatures. This method has proven successful for coupling sterically hindered substrates and electron-deficient amines where other standard methods may fail. rsc.org

Light-mediated protocols have also emerged as a novel approach. The use of a pyridine-CBr4 system under UVA or sunlight irradiation can facilitate amide bond formation. researchgate.net This photochemical method offers a unique way to activate the carboxylic acid. researchgate.net

Table 1: Selected Amide Bond Formation Reagents and Conditions

| Reagent System | Key Features | Reference |

| T3P and Pyridine | Mild conditions, low epimerization, suitable for various substrates. | nih.gov |

| Acyl Fluorides (in situ) | Effective for sterically hindered and electron-deficient substrates. | rsc.org |

| Pyridine-CBr4 (photochemical) | Light-mediated activation of carboxylic acid. | researchgate.net |

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. numberanalytics.com Transition metal-catalyzed cross-coupling reactions are powerful tools for creating these bonds with high efficiency and selectivity. numberanalytics.comicmpp.ro These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, often from groups 8-10 of the periodic table. icmpp.ro

Palladium-catalyzed cross-coupling reactions are particularly prevalent and include well-known methods like the Suzuki-Miyaura, Heck, and Stille reactions. numberanalytics.comlibretexts.org These reactions are instrumental in constructing Csp2-Csp2 and Csp2-Csp bonds. libretexts.org For instance, the Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The use of palladium nanoparticles as catalysts in these reactions has been explored to enhance efficiency. icmpp.ro

The synthesis of the methoxypyridine portion of the target molecule can involve a convergent synthetic route. nih.gov For example, the preparation of a key intermediate, 6-bromo-2-methoxy-3-aminopyridine, can be achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This intermediate can then be further functionalized.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Halide/Pseudohalide | Catalyst |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide | Pd(0) |

| Heck | Alkene | Aryl/Vinyl Halide | Pd(0) |

| Stille | Organotin | Aryl/Vinyl Halide | Pd(0) |

Design and Synthesis of Structure-Activity Relationship (SAR) Analogues

To explore the biological activity of this compound, analogues are designed and synthesized by systematically modifying different parts of the molecule. This allows researchers to understand how structural changes influence the compound's properties.

Modifications to the furan ring can provide valuable insights into its role in the molecule's activity. This can involve introducing various substituents onto the furan ring or even replacing the furan ring with other heterocycles. For instance, in the synthesis of related compounds, the furan ring has been modified to explore its impact on biological activity. nih.gov

The carbonyl group that links the furan and pyridine rings can also be a target for modification. Altering this linker can change the molecule's conformation and flexibility, which can in turn affect its biological activity. In the synthesis of analogous compounds, linkers such as an NH group have been introduced between aromatic rings to improve properties like bioavailability. nih.gov

Stereoselective Synthesis and Atropisomerism of Related Furoyl-Pyridine Scaffolds

The concept of atropisomerism, which is a type of axial chirality arising from restricted rotation around a single bond, is a significant consideration in the synthesis of biaryl compounds, including furoyl-pyridine scaffolds. core.ac.uknih.gov The stability of atropisomers is dependent on the energy barrier to rotation, which is influenced by steric hindrance and electronic effects. nih.govcore.ac.uk While specific studies on the stereoselective synthesis of this compound are not extensively documented, the principles can be extrapolated from related structures.

Atropisomerism has been observed in various biaryl systems, and the rotational barriers can be influenced by the nature of the substituents on the aromatic rings. nih.govcore.ac.uk For instance, in N-(5-substituted-pyrimidin-2-yl)anilines, the rotational barriers around the N-Ar bonds were found to be proportional to the electron-withdrawing ability of the substituents. csic.es Similarly, the presence of bulky groups can restrict rotation and lead to stable atropisomers. core.ac.uk In the context of furoyl-pyridines, the substituents on both the furan and pyridine rings would play a crucial role in determining the rotational barrier around the C-C bond connecting the two rings.

The synthesis of axially chiral biaryl compounds has been achieved through various methods, including transition-metal catalysis and asymmetric organocatalysis. rsc.org Atroposelective brominations using high-valent palladium catalysis in combination with chiral transient directing groups have been developed to access chiral biaryl scaffolds with high yield and excellent stereoselectivity. rsc.org Such strategies could potentially be adapted for the stereoselective synthesis of furoyl-pyridine derivatives.

The rotational barriers in pyridinium (B92312) salts have been studied, and it was found that replacing a smaller substituent with a bulkier one, such as an isopropyl group, increases both the activation enthalpy and entropy for rotation. core.ac.uk This highlights the importance of steric hindrance in controlling the rotational dynamics. Theoretical studies have also shown that intramolecular hydrogen bonds can influence the rotational barriers of biaryl C-C axes by stabilizing the transition state. nih.gov

Optimization of Synthetic Protocols for Enhanced Yield and Selectivity

The optimization of synthetic protocols is crucial for improving the efficiency and cost-effectiveness of producing this compound and its analogues. Key strategies involve the careful selection of catalysts, solvents, bases, and reaction conditions to maximize yield and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of biaryl compounds. The optimization of Suzuki coupling has been investigated for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov In this study, various parameters were systematically varied to identify the optimal conditions.

Below is an interactive data table summarizing the optimization of a Suzuki coupling reaction for a model system, which provides insights into the factors that can be tuned for the synthesis of this compound analogues.

| Entry | Catalyst | Base | Solvent | Heating Method | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | K2CO3 | Toluene | Conventional | - |

| 2 | Pd(PPh3)4 | K2CO3 | Toluene | Microwave | - |

| 3 | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Conventional | - |

| 4 | Pd(dppf)Cl2 | K2CO3 | Toluene | Conventional | - |

| 5 | Pd(dppf)Cl2 | K3PO4 | Toluene | Conventional | - |

Table 1: Optimization of Suzuki Coupling Reaction Conditions. The yield data is dependent on the specific substrates used in the model reaction.

The synthesis of methoxypyridine derivatives has also been a subject of optimization. For instance, the preparation of a 6-bromo-2-methoxy-3-aminopyridine intermediate was achieved through nucleophilic aromatic substitution with a reported yield of 98%. nih.gov Further transformations to build more complex analogues involved steps with yields ranging from 73% to 96%. nih.gov

Another example of a high-yielding synthetic protocol is the Negishi cross-coupling reaction for the preparation of methyl-substituted 2,2'-bipyridines, which proceeds under mild conditions with good tolerance for various substituents. orgsyn.org

The following table presents a summary of a synthetic protocol for a methoxypyridine analogue, demonstrating the yields at each step.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| a | Nucleophilic Aromatic Substitution | NaOMe, 1,4-dioxane, reflux, 18 h | 98 | nih.gov |

| b | Acetylation and Formylation | Ac2O, formic acid, THF, 0 °C to r.t., 2 h | 95-100 | nih.gov |

| c | Alkylation | CH3COCH2Cl, K2CO3, KI, DMF, r.t., 4-18 h | 91-93 | nih.gov |

| d | Cyclization | NH4OAc, acetic acid, 120 °C, 10 h | 85 | nih.gov |

| e | Stille Coupling | tributyl(1-ethoxyvinyl)tin, Pd(PPh3)2Cl2, dioxane, 100 °C, 18 h | 85 | nih.gov |

| f | Hydrolysis | 2N HCl, acetone, r.t., 0.5-18 h | 89-96 | nih.gov |

| g | Bromination | Br2, 33% HBr in acetic acid, EtOAc, CHCl3, r.t., 0.5-5 h | 85-90 | nih.gov |

Table 2: Synthetic Protocol and Yields for a Methoxypyridine Analogue.

These examples demonstrate that through systematic optimization of reaction parameters, high yields and selectivity can be achieved in the synthesis of this compound and its derivatives, facilitating their availability for further research and development.

Reaction Mechanisms and Chemical Transformations Involving 5 2 Furoyl 2 Methoxypyridine

Mechanistic Investigations of Key Synthetic Steps

The synthesis and subsequent reactions of 5-(2-Furoyl)-2-methoxypyridine involve several fundamental mechanistic pathways, including electrophilic and nucleophilic substitutions, as well as potential ring transformations.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. The feasibility and regioselectivity of this reaction on this compound are complex due to the competing electronic effects of the substituents on both rings.

Pyridine (B92270) Ring: The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. libretexts.org The nitrogen atom acts as a Lewis base and can coordinate with Lewis acid catalysts (e.g., AlCl₃) typically used in reactions like Friedel-Crafts acylation. This coordination forms a positively charged pyridinium (B92312) species, which strongly deactivates the ring to further electrophilic attack. quora.comquora.com While the 2-methoxy group is an activating, ortho-para directing group, its effect is often overshadowed by the deactivating nature of the ring nitrogen and the powerful electron-withdrawing effect of the 5-furoyl substituent. If a reaction were forced to occur, it would likely be directed to the C-3 or C-4 positions, but such reactions are generally unfavorable. libretexts.org

Furan (B31954) Ring: Furan is an electron-rich heterocycle that readily undergoes EAS, typically at the C-2 and C-5 positions where the cationic intermediate (a sigma complex) is most stabilized by resonance. ksu.edu.saquora.com However, in this compound, the furan ring is acylated at the 2-position. This acyl group is strongly deactivating and directs incoming electrophiles to the meta positions (C-3 and C-4). quora.com Therefore, electrophilic substitution on the furan moiety would be significantly hindered and would require harsh conditions.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |

|---|---|---|---|---|---|

| Pyridine | 2 | -OCH₃ | Donating | Ortho, Para (to C3, C4) | Deactivated by ring N and 5-furoyl group |

| Pyridine | 5 | -C(O)R | Withdrawing | Meta (to C4, C6) | Heavily Deactivated |

| Furan | 2 | -C(O)R | Withdrawing | Meta (to C3, C4) | Heavily Deactivated |

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, especially when a good leaving group is present at an activated position. quora.com The reaction proceeds via a two-step addition-elimination mechanism.

The 2- and 4-positions of the pyridine ring are highly activated towards nucleophilic attack because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com In this compound, the methoxy (B1213986) group is located at the activated C-2 position. While methoxide (B1231860) is not a premier leaving group, it can be displaced by strong nucleophiles. The powerful electron-withdrawing furoyl group at C-5 further activates the ring for nucleophilic attack, making substitution at the C-2 position more feasible. The rate-determining step is typically the formation of the high-energy anionic intermediate. stackexchange.comechemi.com

The general mechanism is as follows:

Addition: A nucleophile attacks the C-2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized Meisenheimer complex.

Elimination: The leaving group (methoxide) is expelled, and the aromaticity of the pyridine ring is restored.

Direct intramolecular acyl transfer between the furan and pyridine rings in this molecule is not a commonly reported or mechanistically favorable process due to significant geometric strain and electronic barriers. However, the pyridine moiety is well-known to participate as a catalyst in intermolecular acyl transfer reactions. In such cases, the pyridine nitrogen acts as a nucleophile, attacking an acylating agent (like an acyl chloride) to form a highly reactive N-acylpyridinium ion. rsc.org This intermediate is a much more potent acylating agent than the initial acyl chloride and readily transfers the acyl group to another nucleophile. While not an intramolecular process for this specific molecule, this catalytic role is a key chemical transformation related to pyridine systems.

Furan rings can be transformed into other heterocycles, including pyridines. A common mechanistic pathway involves the hydrolytic or oxidative ring-opening of the furan to generate a 1,4-dicarbonyl compound. ksu.edu.sanih.gov This intermediate can then undergo a Paal-Knorr-type synthesis, where condensation with ammonia (B1221849) or a primary amine, followed by cyclization and dehydration, yields a substituted pyridine. ksu.edu.sa

For a molecule like this compound, this transformation would be a degradative process. Under specific reductive or oxidative conditions that could open the furan ring, the resulting 1,4-dicarbonyl intermediate could potentially be trapped and cyclized, though this would fundamentally alter the original molecular structure. For example, a reaction cascade could be initiated by the oxidation of the furan ring, leading to a dialdehyde (B1249045) intermediate which could then react with an amine. nih.gov

Elucidation of Reaction Intermediates and Transition States

The mechanisms of the aforementioned reactions are defined by key intermediates and the transition states leading to them.

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . The stability of this intermediate determines the regiochemical outcome. For furan, attack at C-2 gives a more stable intermediate than attack at C-3 because the positive charge is better delocalized. quora.com

Nucleophilic Aromatic Substitution: The hallmark intermediate is the Meisenheimer complex , a resonance-stabilized cyclohexadienyl anion. For attack at the C-2 position of pyridine, the negative charge is delocalized over C-3, C-5, and the ring nitrogen. The ability of the electronegative nitrogen to bear a negative charge makes this intermediate particularly stable compared to the one formed from attack at C-3. stackexchange.comechemi.com Computational studies on related systems show that the transition state leading to this intermediate can be either a concerted process or involve a distinct tetrahedral intermediate, depending on the leaving group. rsc.org In some pyridinium systems, the rate-determining step can shift to the deprotonation of the initial addition-intermediate by a second molecule of the nucleophile. nih.gov

Furan to Pyridine Rearrangement: The critical intermediate in this transformation is an acyclic 1,4-dicarbonyl compound , formed from the ring-opening of the furan. ksu.edu.sa

Impact of Catalysis and Reaction Conditions on Mechanism and Outcome

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions.

Friedel-Crafts Acylation: Traditional Lewis acid catalysts like AlCl₃ are often ineffective for pyridine substrates because the catalyst is sequestered by the basic nitrogen atom, deactivating both the catalyst and the ring. quora.comquora.com To overcome this, very high temperatures or the use of alternative catalytic systems, such as heterogeneous catalysts like zeolites or reactions in ionic liquids, may be required. nih.govresearchgate.netresearchgate.net

Nucleophilic Substitution: The success of SNAr at the C-2 position depends on the strength of the incoming nucleophile and the reaction temperature. Stronger nucleophiles and higher temperatures are needed to displace the methoxy group. The leaving group ability in pyridinium systems does not always follow simple trends, and the mechanism can shift from a rate-controlling addition (SNAr) to a rate-controlling elimination (E1cB-like) depending on the substrate and conditions. nih.gov

Ring Transformations: The conversion of the furan ring to a pyridine ring typically requires specific reagents for ring-opening, such as an oxidant (e.g., NBS in aqueous acetone) followed by an amine source (e.g., ammonia) and often a catalyst like alumina (B75360) to facilitate the cyclization/dehydration step. ksu.edu.sanih.gov Palladium catalysts are used for intramolecular C-H arylation reactions on related pyridine amides to form fused ring systems, highlighting the role of transition metals in forming new C-C bonds under specific conditions. beilstein-journals.org

Table 2: Influence of Catalysts on Reactions

| Reaction Type | Catalyst Class | Example(s) | Role of Catalyst |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acids | AlCl₃, FeCl₃ | Activates the acylating agent, but can be poisoned by pyridine N. nih.gov |

| Friedel-Crafts Acylation | Heterogeneous | Zeolites, Heteropolyacids | Provide solid acid sites, can offer shape selectivity. researchgate.net |

| C-H Arylation | Transition Metals | Pd(OAc)₂/PPh₃ | Facilitates intramolecular C-C bond formation via C-H activation. beilstein-journals.org |

| Furan-to-Pyridine | Acid/Base | Alumina (Al₂O₃) | Catalyzes dehydration and cyclization of the 1,4-dicarbonyl intermediate. ksu.edu.sa |

Computational Analysis of this compound: A Review of Available Research

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the reaction pathways and energy profiles of the chemical compound this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and thermodynamic and kinetic parameters, such detailed analyses have not been published for this particular molecule.

General computational studies on related pyridine derivatives have been conducted to investigate their synthesis, spectroscopic properties, and potential biological activities. These studies employ various levels of theory and basis sets to calculate molecular geometries, electronic properties, and reactivity indices. For instance, research on other substituted pyridines has utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to explore their molecular orbitals (HOMO and LUMO), electrostatic potential maps, and to predict sites of electrophilic and nucleophilic attack.

Furthermore, computational investigations into reactions analogous to the potential synthesis of this compound, such as the Friedel-Crafts acylation of aromatic systems, have been reported for different substrates. These theoretical studies often detail the energy profiles of the reaction, identifying key intermediates and transition states, and calculating the associated activation energies. This type of analysis provides valuable insights into the feasibility and selectivity of a given reaction.

However, despite the prevalence of these computational methods in organic chemistry, specific data tables detailing calculated energy barriers, transition state geometries, or reaction energy profiles for the formation or subsequent chemical transformations of this compound are not available in the current body of scientific literature. Consequently, a detailed discussion on the computational analysis of its reaction pathways remains an area for future research.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 2 Furoyl 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and 5-(2-Furoyl)-2-methoxypyridine is no exception. This technique provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the connectivity within the molecule, a suite of multi-dimensional NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). youtube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, COSY spectra would reveal correlations between the protons on the pyridine (B92270) ring and between the protons on the furan (B31954) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com This is crucial for assigning the carbon resonances based on the already assigned proton signals. For instance, the proton of the methoxy (B1213986) group will show a correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. creative-biostructure.com This is instrumental in piecing together the molecular fragments. For example, HMBC would show correlations between the carbonyl carbon and nearby protons on both the furan and pyridine rings, confirming the furoyl-pyridine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.gov This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the furan and pyridine rings.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. rsc.orgchemicalbook.comchemicalbook.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.8 | ~112 |

| Pyridine H-4 | ~7.3 | ~139 |

| Pyridine H-6 | ~8.2 | ~147 |

| Methoxy (-OCH₃) | ~3.9 | ~54 |

| Furan H-3' | ~7.2 | ~118 |

| Furan H-4' | ~6.6 | ~113 |

| Furan H-5' | ~7.7 | ~125 |

| Carbonyl (C=O) | - | ~182 |

| Pyridine C-2 | - | ~164 |

| Pyridine C-5 | - | ~121 |

| Furan C-2' | - | ~153 |

| Interactive Data Table |

Dynamic NMR for Conformational Exchange Phenomena

The bond connecting the furan ring and the carbonyl group, as well as the bond between the carbonyl group and the pyridine ring, can exhibit restricted rotation. This can lead to the existence of different conformers that may be in dynamic equilibrium. Dynamic NMR spectroscopy is a powerful tool to study such conformational exchange phenomena. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Coupled with High-Resolution Mass Spectrometry (HRMS)

For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. chromatographyonline.comchromatographyonline.com These methods are particularly suitable for polar, thermally labile molecules. When coupled with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, it is possible to determine the accurate mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways. This information is highly valuable for structural confirmation.

Key fragmentation pathways for protonated this compound would likely involve:

Cleavage of the bond between the carbonyl group and the pyridine ring.

Cleavage of the bond between the carbonyl group and the furan ring.

Loss of the methoxy group from the pyridine ring.

Fragmentations within the furan and pyridine rings.

The following table presents a plausible fragmentation pattern for this compound.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 204.06 | [M+H]⁺ |

| 173.05 | Loss of -OCH₃ |

| 146.04 | Loss of furoyl group |

| 95.01 | Furoyl cation |

| Interactive Data Table |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The C-O-C stretching of the furan and methoxy groups would appear in the region of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the pyridine and furan rings would be observed in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum.

Detailed Functional Group Analysis and Molecular Fingerprinting

A thorough functional group analysis and the determination of a molecular fingerprint for this compound would require access to its specific Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the carbonyl (C=O) group of the furoyl moiety would be expected to show a strong absorption band, typically in the region of 1650-1700 cm⁻¹. The C-O-C stretching of the methoxy group and the furan ring would also produce distinct signals. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine and furan rings would appear in their respective characteristic regions. Without an experimental spectrum, a precise fingerprint of the molecule cannot be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms in the pyridine and furan rings, as well as the methoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic rings, and the methoxy carbon.

The following table provides predicted chemical shift ranges for the key functional groups based on analogous structures. It is important to note that these are estimations and not experimental data for this compound.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methoxy Protons (O-CH₃) | 3.8 - 4.0 | 55 - 60 |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 150 |

| Furan Ring Protons | 6.5 - 7.8 | 110 - 150 |

| Carbonyl Carbon (C=O) | - | 180 - 195 |

In Situ Spectroscopic Monitoring of Reactions

The use of in situ spectroscopic techniques, such as real-time IR or NMR, to monitor reactions involving this compound has not been reported in the available literature. Such studies would be invaluable for understanding the kinetics, mechanisms, and intermediates involved in its synthesis or subsequent chemical transformations. For example, monitoring the formation of this compound from its precursors would allow for the optimization of reaction conditions.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Assessment of Electronic Transitions and Conjugation Systems

The UV-Vis absorption spectrum of this compound is expected to exhibit absorptions corresponding to π→π* and n→π* electronic transitions. The conjugated system, extending across the furoyl and pyridine moieties, would influence the wavelength of maximum absorption (λmax). While methoxypyridine derivatives are known to absorb in the UV region, the specific λmax values for this compound are not documented.

Spectroscopic Probes for Molecular Interactions

Due to the presence of heteroatoms (N, O) and a conjugated system, this compound could potentially act as a spectroscopic probe for molecular interactions. Changes in its UV-Vis or fluorescence spectra upon binding to metal ions or other molecules could be used to study these interactions. However, no such applications have been described in the literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org A crystal structure would provide accurate bond lengths, bond angles, and information about the planarity and conformation of the molecule, as well as details of intermolecular interactions in the crystal lattice. The study of related pyridine and furan dicarboxamides has shown how X-ray crystallography can reveal conformational differences and supramolecular features. mdpi.com

Computational Chemistry and Cheminformatics Studies of 5 2 Furoyl 2 Methoxypyridine

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govf1000research.com This method is instrumental in predicting the binding mode and affinity of a ligand, such as 5-(2-Furoyl)-2-methoxypyridine, to a biological target, typically a protein. nih.gov

Ligand-Protein Binding Pose Prediction

To predict the binding pose of this compound, a three-dimensional structure of a proposed biological target would first be obtained, often from a protein database like the Protein Data Bank (PDB). Computational docking algorithms would then be used to fit the ligand into the binding site of the protein, exploring various possible conformations and orientations. nih.gov The output would be a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These poses would reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target protein. researchgate.net

Energetic Analysis of Binding Interactions

Following the prediction of binding poses, an energetic analysis would be conducted to quantify the strength of the interaction between this compound and its potential target. This involves calculating the binding free energy, which is a measure of the affinity of the ligand for the protein. amazonaws.com Lower binding free energy values typically indicate a more stable and favorable interaction. Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to estimate these energies. nih.govmdpi.com

Table 1: Hypothetical Energetic Analysis of this compound Binding

| Interaction Type | Contributing Functional Groups on Ligand | Potential Interacting Residues on Target | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Furoyl oxygen, Methoxy (B1213986) oxygen | Asp, Glu, Ser, Thr, Asn, Gln | -3 to -5 |

| Pi-Pi Stacking | Pyridine (B92270) ring, Furan (B31954) ring | Phe, Tyr, Trp, His | -1 to -3 |

| Hydrophobic Interactions | Furan ring, Methoxy methyl group | Val, Leu, Ile, Ala, Met | -1 to -2 |

Note: This table is illustrative and based on the chemical structure of this compound. Actual values would depend on the specific biological target and the computational methods used.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex by simulating the movements of atoms and molecules over time. nih.govmdpi.com This technique can be used to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. nih.govdiva-portal.org

Investigation of Ligand-Target Complex Stability and Dynamics

An MD simulation would be performed on the most promising docked complex of this compound and its target protein. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds or even microseconds. nih.gov Analysis of this trajectory would reveal whether the ligand remains stably bound in its initial predicted pose or if it undergoes significant conformational changes or even dissociates from the binding site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to quantify stability. nih.gov

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. nih.gov These approaches are vital for virtual screening, where large compound libraries are computationally screened to identify potential hits with desired biological activities. nih.govsemanticscholar.org

For this compound, cheminformatics tools could be used to design a virtual library of derivatives. This would involve systematically modifying the core scaffold to explore the structure-activity relationship (SAR). For instance, different substituents could be added to the pyridine or furan rings. This library could then be screened against various biological targets using high-throughput molecular docking. nih.gov

Furthermore, similarity searching and scaffold hopping techniques could be employed to identify other compounds in existing databases that are structurally similar to this compound and may possess similar biological activities. nih.govchemrxiv.org This can lead to the discovery of novel chemical scaffolds with improved properties. semanticscholar.org

Structure Activity Relationship Sar Elucidation and Rational Design of 5 2 Furoyl 2 Methoxypyridine Analogues

Systematic Elucidation of Structural Determinants for Biological Activity

The furan (B31954) ring is a critical component of the 5-(2-Furoyl)-2-methoxypyridine scaffold, and its modification has been a key strategy in optimizing the biological activity of these analogues. Studies have shown that replacing the furan ring with other heterocyclic systems can significantly impact potency and selectivity. For instance, the substitution of the 2-furyl ring with a 2-(para-substituted) aryl group in a series of pyrazolo-triazolo-pyrimidines led to compounds with enhanced affinity and selectivity for the human A3 adenosine (B11128) receptor. nih.gov This suggests that the electronic and steric properties of the group at this position are crucial for receptor recognition.

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry, and its presence in this compound analogues plays a significant role in their biological response. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a critical interaction with biological targets. The position and nature of substituents on the pyridine ring can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its potency, selectivity, and pharmacokinetic properties. nih.gov

For example, the introduction of a pyridine moiety into a molecule has been shown to enhance biochemical potency, improve metabolic stability, and increase cell permeability. nih.gov In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the pyridine and benzothiazine rings was found to directly correlate with their analgesic and anti-inflammatory activities. mdpi.com Specifically, compounds like N-(5-methylpyridin-2-yl)- and N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated superior activity compared to the reference drug Lornoxicam. mdpi.com This underscores the critical role of the pyridine moiety and its substitution pattern in defining the pharmacological profile of these analogues.

Identification of Pharmacophoric Features Essential for Activity

The identification of key pharmacophoric features is essential for understanding the molecular basis of the biological activity of this compound analogues. A pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor group (the carbonyl of the furoyl moiety), and two aromatic/heterocyclic regions (the furan and pyridine rings).

The spatial arrangement of these features is critical. Molecular modeling studies on related compounds, such as pyrazolo-triazolo-pyrimidines, have helped to elucidate the key interactions within the binding pocket of the target receptor. nih.gov These models often reveal specific hydrophobic and hydrogen bonding interactions that are essential for high-affinity binding. For instance, the 2-furyl ring has been identified as a key feature for binding to the A3 adenosine receptor, and its replacement with other groups has been a successful strategy for improving potency and selectivity. nih.gov The pyridine moiety also contributes significantly to the pharmacophore, with its nitrogen atom often participating in crucial hydrogen bonds. nih.govnih.gov

Development of SAR Models for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov The development of SAR models for this compound analogues would involve the generation of a dataset of compounds with known biological activities and the calculation of a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties).

Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) can then be used to build models that can predict the activity of new, untested compounds. nih.gov These models can provide valuable insights into the key structural features that drive activity and can guide the design of new analogues with improved properties. For example, a QSAR study on isothiazole (B42339) derivatives successfully identified key descriptors and developed a predictive model for their inhibitory activity against HCV polymerase NS5B. nih.gov A similar approach could be applied to this compound analogues to accelerate the discovery of new and more potent compounds.

Correlation between Computational Predictions and Experimental SAR Data

The validation of computational models through experimental testing is a critical step in the drug discovery process. researchgate.net For this compound analogues, this would involve synthesizing and testing the biological activity of compounds designed based on the predictions of SAR and pharmacophore models. A strong correlation between the predicted and experimentally determined activities would validate the models and provide confidence in their use for future compound design.

Molecular docking simulations can be used to predict the binding mode of the analogues within the active site of the target protein, and these predictions can be correlated with the experimental SAR data. nih.gov For example, a study on isothiazole derivatives used molecular docking to confirm the binding mode of newly designed inhibitors, and the results were consistent with the QSAR predictions. nih.gov Similarly, in the development of selective serotonin (B10506) 5-HT2A receptor agonists, structure-activity investigations were used to guide the design of new compounds, leading to the identification of a potent and selective agonist. nih.gov This iterative process of computational prediction and experimental validation is essential for the successful rational design of new therapeutic agents.

Rational Design Principles for Optimized Analogues

The rational design of analogues of this compound is a meticulous process aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic properties. This process is guided by a deep understanding of the structure-activity relationships (SAR) governing the interactions of these molecules with their biological targets. Key strategies in the rational design of optimized analogues include bioisosteric replacement, modification of substituents on both the pyridine and furan rings, and conformational constraint.

A primary principle in the design of novel analogues is the strategic modification of the furan and pyridine rings to explore their chemical space and improve biological activity. The introduction of various functional groups can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for its target. For instance, in related pyridine derivatives, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogens can sometimes lead to a decrease in activity. nih.gov

Bioisosteric replacement is another cornerstone of rational drug design, where one atom or group of atoms is substituted with another that has similar physical or chemical properties. nih.gov This approach is employed to improve the pharmacological profile of a lead compound without drastically altering its structure. nih.gov For example, the furan ring, a common five-membered heterocycle in bioactive molecules, can be replaced by other heterocycles like thiophene (B33073) or isoxazole (B147169) to modulate activity. researchgate.netnih.gov Such replacements can alter the compound's metabolic stability, toxicity, and pharmacokinetic properties. nih.gov

Furthermore, the ketone linker between the pyridine and furan moieties is a critical element for modification. Reducing the ketone to a secondary alcohol, for instance, has been shown in similar thieno[2-3-b]pyridine scaffolds to improve efficacy. mdpi.com The conformational flexibility of the molecule, largely influenced by the nature of this linker, plays a crucial role in its interaction with the target protein. Computational studies and conformational analysis can predict the most energetically favorable conformations for binding, guiding the design of more rigid and potent analogues.

The following data tables, derived from studies on structurally related compounds, illustrate the impact of these rational design principles on biological activity.

Table 1: Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles mdpi.com

This table demonstrates the effect of substituting the aryl group in a series of 2-methoxypyridine (B126380) derivatives on their cytotoxic activity against human cancer cell lines.

| Compound | R | IC₅₀ (µM) - MCF-7 (Breast Cancer) | IC₅₀ (µM) - HCT-116 (Colon Cancer) | IC₅₀ (µM) - HepG2 (Liver Cancer) |

| 5a | Phenyl | >100 | >100 | >100 |

| 5b | 4-Methylphenyl | >100 | >100 | >100 |

| 5c | 4-Chlorophenyl | >100 | >100 | >100 |

| 5d | 4-Bromophenyl | 8.24 | 9.15 | 7.55 |

| 5e | 2-Methoxyphenyl | 10.12 | 12.33 | 9.87 |

| 5f | 3-Methoxyphenyl | 6.43 | 7.21 | 5.98 |

| 5g | 3-Nitrophenyl | 3.11 | 4.05 | 2.89 |

| 5h | 4-Nitrophenyl | 2.56 | 3.18 | 2.14 |

| 5i | 3-Bromo-4-methoxyphenyl | 1.87 | 2.43 | 1.56 |

Table 2: Structure-Activity Relationship of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) Analogues nih.gov

This table illustrates the importance of the furan ring and its substituents for the inhibitory activity of YC-1 and its analogues on soluble guanylate cyclase (sGC).

| Compound | Heterocycle B | R² | sGC Inhibitory Activity (IC₅₀, µM) |

| YC-1 (1) | Furan | -CH₂OH | 1.2 |

| 48b | Furan | -COOCH₃ | 0.74 |

| 48c | Furan | -COOCH₂CH₃ | 0.89 |

| 48f | Furan | -COOCH(CH₃)₂ | 0.9 |

| N/A | Isoxazole | -CH₂OH | Inactive |

| N/A | Oxazole | -CH₂OH | Inactive |

| N/A | Thiazole | -CH₂OH | Inactive |

Future Research Directions and Unexplored Avenues for 5 2 Furoyl 2 Methoxypyridine Research

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 5-(2-Furoyl)-2-methoxypyridine and its analogs is paramount for extensive biological evaluation. Future research should focus on developing next-generation synthetic methodologies that offer high yields, scalability, and the ability to readily generate diverse derivatives.

One promising approach is the use of palladium-catalyzed cross-coupling reactions . These methods have proven effective for creating C-C bonds between aromatic rings. For instance, a palladium-catalyzed cross-coupling of a suitable 2-furoyl halide with a 5-organometallic-2-methoxypyridine reagent could be a key strategy. nih.gov Research into optimizing catalyst systems, ligands, and reaction conditions will be crucial for maximizing efficiency and functional group tolerance. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, would also significantly streamline the synthesis of 5-pyridyl-2-furaldehydes, which are precursors to the target compound. nih.gov

Another important area of exploration is the Friedel-Crafts acylation . While classical Friedel-Crafts conditions can be harsh and lead to polymerization of sensitive heterocycles like furan (B31954), milder and more selective methods are being developed. stackexchange.comstackexchange.com The use of heterogeneous catalysts, such as the AlPW12O40/Mg(OH)2 couple, has shown success in the acylation of furan with various carboxylic acids, offering a potential route to the 2-furoyl moiety. researchgate.neteurekaselect.com Further investigation into catalyst development and reaction optimization will be necessary to adapt these methods for the specific synthesis of this compound.

Advanced Computational Approaches for Predictive Biological Activity

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the prioritization of compounds for synthesis and testing. For this compound, a variety of in silico techniques can be employed to forecast its therapeutic potential.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. researchgate.netresearchgate.netnih.govijper.org For example, given the prevalence of furan and pyridine (B92270) moieties in kinase inhibitors, docking studies could explore the binding of this compound to the ATP-binding sites of various kinases. nih.govmdpi.com Such studies can provide valuable insights into potential mechanisms of action and guide the design of more potent analogs.

Virtual screening of large compound libraries containing the this compound scaffold can help identify novel biological targets. researchgate.netnih.gov By computationally screening against a wide range of protein structures, it may be possible to uncover unexpected therapeutic opportunities for this compound class. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities, facilitating the design of more effective molecules.

Discovery and Characterization of Novel Biological Targets

The unique structural combination of furan, ketone, and methoxypyridine suggests that this compound could interact with a variety of biological targets, some of which may be novel.

Based on the known activities of related compounds, protein kinases represent a primary target class for investigation. mdpi.comnih.govnih.govtandfonline.comfrontiersin.org Many kinase inhibitors feature heterocyclic scaffolds, and the furoyl and methoxypyridine groups could provide key interactions within the kinase active site. nih.govmdpi.com High-throughput screening against a panel of kinases could reveal specific inhibitory activities.

Another area of interest is enzymes involved in neurodegenerative diseases . mdpi.comresearchgate.netnih.govrsc.orgnih.gov Pyridine and furan derivatives have been explored for their potential to modulate the activity of enzymes such as monoamine oxidase (MAO) and those involved in the processing of amyloid precursor protein. mdpi.com The dysregulation of metal ions is also implicated in neurodegeneration, and pyridine-containing compounds can act as chelating agents. researchgate.netrsc.orgnih.govontosight.ai

Furthermore, enzymes involved in metabolic disorders are potential targets. ontosight.aigoogle.comacs.orgacs.org Dihydropyridine compounds, for instance, have been investigated for their anti-diabetic activity. google.com The structural features of this compound warrant investigation into its effects on key metabolic enzymes.

Exploration of New Therapeutic Areas and Biological Applications

The diverse pharmacological activities associated with furan and pyridine heterocycles suggest that this compound could have applications in a wide range of therapeutic areas. wisdomlib.orgnih.govutripoli.edu.lyscispace.comijabbr.com

Antiviral and antimicrobial applications are a significant possibility. Furan derivatives have demonstrated activity against various viruses and bacteria. nih.govutripoli.edu.lyscispace.com The combination of the furan and pyridine rings in this compound may lead to synergistic effects and a broad spectrum of antimicrobial activity.

Anticancer therapy is another promising avenue. Both furan and pyridine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. utripoli.edu.lyijabbr.com Investigating the anti-proliferative activity of this compound and its analogs against a panel of cancer cell lines is a logical next step.

Anti-inflammatory and analgesic properties are also worth exploring. Many compounds containing furan and pyridine scaffolds exhibit anti-inflammatory and pain-relieving effects. wisdomlib.orgnih.govutripoli.edu.lyscispace.comijabbr.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govxjtlu.edu.cntue.nlfrontiersin.orgcmu.edu

Generative models can be employed for the de novo design of novel molecules based on the this compound scaffold. mdpi.comnih.govnih.govtandfonline.comfrontiersin.org These models, trained on large datasets of known bioactive compounds, can generate new chemical entities with optimized properties. For instance, a generative model could be trained on a library of known kinase inhibitors to produce novel furoyl-pyridine derivatives with enhanced potency and selectivity. mdpi.comnih.govnih.govtandfonline.comfrontiersin.org

Machine learning algorithms can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound and its analogs. frontiersin.orgnih.govnih.gov By building predictive models for properties like solubility, bioavailability, and metabolic stability, researchers can prioritize compounds with more favorable drug-like characteristics for synthesis. This can significantly reduce the time and cost associated with preclinical development. frontiersin.org

Furthermore, AI can assist in the optimization of lead compounds . By analyzing structure-activity relationships within a series of analogs, machine learning models can suggest modifications to the molecular structure that are likely to improve biological activity and other key properties. This iterative process of design, prediction, and synthesis can accelerate the journey from a promising hit to a viable drug candidate.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 5-(2-Furoyl)-2-methoxypyridine?

- Methodological Answer : The synthesis typically involves coupling reactions or acylation. For example, cross-electrophile coupling of 5-bromo-2-methoxypyridine with furoyl-derived reagents under palladium catalysis can yield the target compound. Reaction conditions such as solvent choice (e.g., THF or DMF), temperature (80–100°C), and catalysts (e.g., Pd(PPh₃)₄) are critical for optimizing yields . Additionally, acylation of 2-methoxypyridine using 2-furoyl chloride in the presence of a base (e.g., triethylamine) is a viable route, analogous to methods used for similar fluorogenic reagents .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring, with methoxy (~δ 3.9 ppm) and furoyl carbonyl (~δ 165–170 ppm) signals being diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀NO₃ requires m/z 220.0603) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to monitor reaction progress and purity, particularly when coupled with fluorescence detection for derivatives .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to improve coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates but may require post-reaction purification via column chromatography (e.g., silica gel, 5–20% EtOAc/hexanes gradient) .

- Temperature Control : Elevated temperatures (~100°C) accelerate coupling but must balance against decomposition risks.

Q. What strategies mitigate steric hindrance during the introduction of the furoyl group to 2-methoxypyridine?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., methoxy) to regioselectively functionalize the pyridine ring at the 5-position, minimizing steric clashes .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in coupling steps .

Q. How should researchers address the lack of comprehensive toxicity data for this compound?

- Methodological Answer :

- In Silico Predictors : Use tools like EPA’s DSSTox to estimate toxicity profiles based on structural analogs (e.g., fluorinated pyridines) .

- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay) in cell lines relevant to the compound’s application (e.g., cancer cells for antitumor studies) .

Data Analysis and Contradictions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity trends .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify consistent patterns or methodological biases .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store under inert atmosphere (argon) at –20°C to prevent degradation .

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。